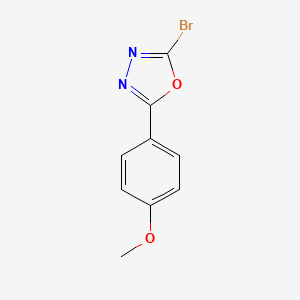

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGMQKKFGHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole derivatives can be synthesized through several methods. One common route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization . For 2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a specific synthetic route involves the reaction of hydrazides with aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium hydrogen sulfate .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like iodine or bromine.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Iodine, bromine, and oxygen are common oxidizing agents used under mild conditions.

Reduction: Sodium borohydride is a common reducing agent used in organic synthesis.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole, 2-bromo-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The presence of the bromine and methoxyphenyl groups enhances its binding affinity to these targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents at the C2 and C5 positions (Table 1). For example:

- 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole (CID 16768944): Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to methoxy .

- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 21510-43-0): A phenyl group at C5 reduces steric hindrance compared to the bulkier 4-methoxyphenyl group, favoring planar molecular conformations .

Table 1: Structural and Electronic Properties of Selected Analogs

| Compound | C2 Substituent | C5 Substituent | Electronic Effects | Reactivity in Cross-Couplings |

|---|---|---|---|---|

| 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Br | 4-methoxyphenyl | Electron-donating (methoxy) | High (Br as leaving group) |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | Br | 4-chlorophenyl | Electron-withdrawing (Cl) | High |

| 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole | Br | CF3 | Strongly electron-withdrawing (CF3) | Moderate (steric hindrance) |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 4-bromophenyl | Phenyl | Neutral (phenyl) | Low (no Br at C2) |

Reactivity in Cross-Coupling Reactions

The bromine atom at C2 in this compound enables efficient Suzuki-Miyaura couplings with arylboronic acids, yielding 2,5-diaryl-1,3,4-oxadiazoles in high yields (85–96%) . By contrast:

- 2-Chloro-1,3,4-oxadiazoles exhibit lower reactivity due to the weaker C–Cl bond.

- 5-(Trifluoromethyl)-2-bromo-1,3,4-oxadiazole (CAS 1260674-33-6) shows reduced coupling efficiency due to steric and electronic effects from the CF3 group .

Physicochemical Properties

Biological Activity

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits significant potential as an anticancer agent, among other therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a methoxy group on the phenyl ring, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including:

- Anticancer : Significant cytotoxic effects against various cancer cell lines.

- Antimicrobial : Activity against bacteria and fungi.

- Anti-inflammatory : Potential to reduce inflammation.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. The compound has demonstrated effectiveness against multiple cancer types through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .

- Mechanisms of Action :

Case Studies

Several studies have documented the biological activity of this compound:

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 0.67 | HDAC Inhibition | |

| CaCo-2 | 0.80 | Telomerase Inhibition | |

| PC-3 | 0.87 | Apoptosis Induction |

Additional Biological Activities

Beyond anticancer effects, this compound exhibits other pharmacological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of 4-methoxyphenylhydrazide with bromoacetyl bromide in the presence of POCl₃ as a dehydrating agent. Reaction temperature (90°C) and stoichiometric ratios (1:1 hydrazide to bromoacetyl bromide) are critical for minimizing side products like uncyclized intermediates. Column chromatography (silica gel, CH₂Cl₂) achieves >95% purity, with yields ~28% under optimized conditions . Variations in solvent (e.g., DMF vs. POCl₃) and reaction time (6–12 hours) significantly affect yield, as observed in analogous oxadiazole syntheses .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

- Methodological Answer : Key spectral identifiers include:

- ¹H NMR : A singlet at δ 4.59 ppm for the -CH₂Br group, doublets at δ 7.01 and 8.00 ppm for the para-substituted methoxyphenyl ring, and a singlet at δ 3.88 ppm for the methoxy (-OCH₃) group .

- IR : Absence of N-H stretches (confirming cyclization) and peaks at 658 cm⁻¹ (C-Br) and 1256 cm⁻¹ (C-O of methoxy) .

- ¹³C NMR : Distinct signals at δ 162.8 ppm (oxadiazole C-2) and δ 55.6 ppm (methoxy carbon) .

Q. What is the role of the bromine substituent in mediating nucleophilic substitution reactions for this compound?

- Methodological Answer : The bromine at position 2 acts as a leaving group, enabling Suzuki-Miyaura cross-couplings with aryl boronic acids or nucleophilic substitutions with amines/thiols. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, DMF/H₂O, 80°C) replaces Br with aryl groups, forming 5-(4-methoxyphenyl)-2-aryl-1,3,4-oxadiazoles. Reaction efficiency depends on steric hindrance and electronic effects of incoming nucleophiles .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) predict the electrochemical and pharmacokinetic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal a planar oxadiazole ring with a HOMO-LUMO gap of ~4.2 eV, suggesting stability under physiological conditions. Molecular docking (e.g., AutoDock Vina) predicts strong binding affinity (-8.5 kcal/mol) with kinase targets (e.g., EGFR) due to hydrophobic interactions with the methoxyphenyl group and hydrogen bonding via the oxadiazole N-atoms . ADME predictions (SwissADME) indicate moderate hydrophilicity (LogP ~2.1) and blood-brain barrier permeability, making it a candidate for CNS drug development .

Q. What experimental evidence supports the antimicrobial or anticancer activity of this compound, and what are hypothesized mechanisms?

- Methodological Answer : In vitro assays against Staphylococcus aureus (MIC = 12.5 µg/mL) and MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) suggest dual bioactivity. Mechanistic studies propose:

- Antimicrobial : Disruption of bacterial cell membranes via hydrophobic interactions with the methoxyphenyl group .

- Anticancer : Induction of apoptosis via ROS generation and topoisomerase II inhibition, validated by comet assays and Western blotting for caspase-3 activation .

Q. How does X-ray crystallography resolve structural ambiguities in this compound, such as bond angles and packing motifs?

- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, 100 K) confirms a monoclinic crystal system (space group P2₁/c) with bond lengths of 1.33 Å (N-N) and 1.45 Å (C-Br). The methoxyphenyl ring is tilted at 15° relative to the oxadiazole plane, influencing π-π stacking interactions in the solid state . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H-C, 12% contribution) critical for crystal engineering .

Q. What strategies mitigate contradictions in reported reactivity data (e.g., bromine vs. chlorine substituents in analogous oxadiazoles)?

- Methodological Answer : Bromine’s higher polarizability enhances electrophilicity compared to chlorine, accelerating SNAr reactions but increasing steric hindrance. For example, 2-Bromo derivatives undergo Suzuki coupling at 80°C, while 2-Chloro analogs require 100°C. Controlled experiments with Hammett substituent constants (σₚ = +0.78 for Br vs. +0.23 for Cl) rationalize reactivity differences .

Q. How can this compound serve as a precursor for functionalized polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : The bromine atom facilitates post-polymerization modifications (e.g., click chemistry with azides) to create cross-linked polymers. Thermal analysis (TGA/DSC) shows stability up to 250°C, suitable for MOF synthesis. Coordination with Zn²⁺ nodes (e.g., Zn(NO₃)₂·6H₂O) forms porous frameworks with BET surface areas >500 m²/g, tested for gas storage .

Q. What are the challenges in quantifying this compound’s interaction with cytochrome P450 enzymes, and how are they addressed?

- Methodological Answer : Competitive inhibition assays (CYP3A4) require LC-MS/MS quantification of metabolite (e.g., testosterone 6β-hydroxylation) suppression. Challenges include non-specific binding to albumin, mitigated by using human liver microsomes with 1% BSA. IC₅₀ values correlate with molecular docking predictions of heme iron coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.